N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea
Overview
Description
N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea is a compound that belongs to the class of indazole derivatives It features a thiourea group attached to an indazole ring, which is further substituted with a dimethylaminoethyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as dimethyltryptamine , have been found to act as agonists at some types of serotonin receptors and antagonists at others .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, possibly serotonin receptors, leading to changes in the receptor activity .
Biochemical Pathways
Given its potential interaction with serotonin receptors, it may influence serotonin signaling pathways .
Result of Action
Based on its potential interaction with serotonin receptors, it may influence cellular processes regulated by serotonin signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea typically involves the reaction of 1H-indazole-5-thiol with 2-(dimethylamino)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}urea: Similar structure but with a urea group instead of thiourea.
N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}carbamate: Contains a carbamate group.
N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}sulfonamide: Features a sulfonamide group.
Uniqueness
N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[2-(dimethylamino)ethyl]indazol-5-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c1-16(2)5-6-17-11-4-3-10(15-12(13)18)7-9(11)8-14-17/h3-4,7-8H,5-6H2,1-2H3,(H3,13,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQVHYSJKQROLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(C=C(C=C2)NC(=S)N)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208826 | |
Record name | N-[1-[2-(Dimethylamino)ethyl]-1H-indazol-5-yl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860785-95-1 | |
Record name | N-[1-[2-(Dimethylamino)ethyl]-1H-indazol-5-yl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860785-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-[2-(Dimethylamino)ethyl]-1H-indazol-5-yl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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